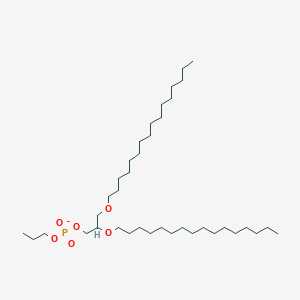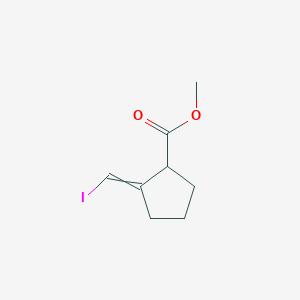
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an iodomethylidene group attached to the cyclopentane ring, along with a carboxylate ester group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate typically involves the iodination of a precursor compound. One common method is the reaction of cyclopentanone with iodomethane in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with iodomethane to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form the corresponding methylcyclopentane derivative.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include hydroxymethylidene, cyanomethylidene, and aminomethylidene derivatives.
Reduction Reactions: The major product is methylcyclopentane.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate involves its interaction with various molecular targets. The iodomethylidene group can act as an electrophile, reacting with nucleophiles in biological systems. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(bromomethylidene)cyclopentane-1-carboxylate
- Methyl 2-(chloromethylidene)cyclopentane-1-carboxylate
- Methyl 2-(fluoromethylidene)cyclopentane-1-carboxylate
Uniqueness
Methyl 2-(iodomethylidene)cyclopentane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in certain substitution and reduction reactions. This unique reactivity makes it a valuable compound for various chemical and biological studies.
Propiedades
Número CAS |
110550-93-1 |
|---|---|
Fórmula molecular |
C8H11IO2 |
Peso molecular |
266.08 g/mol |
Nombre IUPAC |
methyl 2-(iodomethylidene)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11IO2/c1-11-8(10)7-4-2-3-6(7)5-9/h5,7H,2-4H2,1H3 |
Clave InChI |
JWZDTOHKGYZAPT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCC1=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


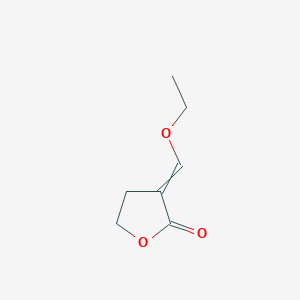
![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
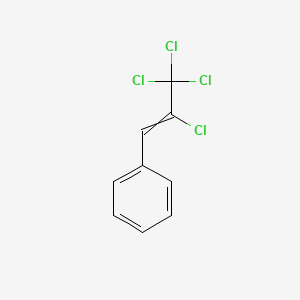
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
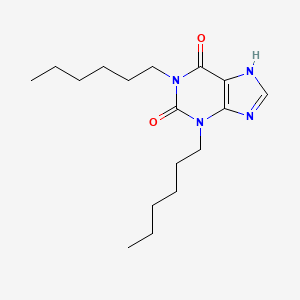

![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)

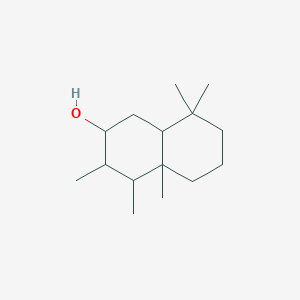
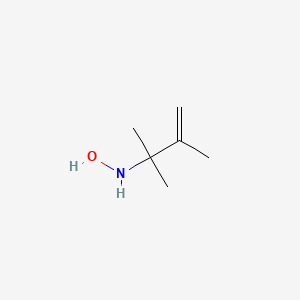
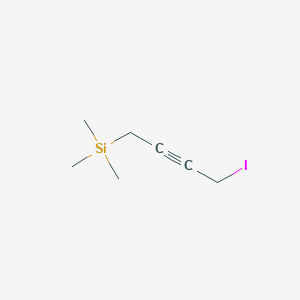
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)

